1-(4-Carboxyphenyl methyl)-2-methyl piperazine
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Description
The compound “1-(4-Carboxyphenyl methyl)-2-methyl piperazine” is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other biologically active compounds . The presence of a carboxyphenyl group suggests that it might have acidic properties and could participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of these nitrogen atoms would be a methyl group. The other nitrogen atom would be attached to a phenyl ring, which in turn would be attached to a carboxylic acid group .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxyphenyl group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the carboxyphenyl group could potentially increase its acidity compared to other piperazine derivatives .Future Directions
properties
CAS RN |
1131623-03-4 |
---|---|
Product Name |
1-(4-Carboxyphenyl methyl)-2-methyl piperazine |
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[(2-methylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-14-6-7-15(10)9-11-2-4-12(5-3-11)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17) |
InChI Key |
UQUSTARIVUXOSN-UHFFFAOYSA-N |
SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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